BenchChemオンラインストアへようこそ!

N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea

Halogen bonding medicinal chemistry structural biology

N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea (CAS 338748-91-7), also referred to as IPMU, is a diaryl urea small molecule with the molecular formula C13H12IN3O2 and a molecular weight of 369.16 g/mol. The compound features a 5-iodopyridin-2-yl moiety linked via a urea bridge to a 4-methoxyphenyl group, placing it within the aryl urea class that includes clinically validated kinase inhibitors such as sorafenib.

Molecular Formula C13H12IN3O2
Molecular Weight 369.162
CAS No. 338748-91-7
Cat. No. B2398197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea
CAS338748-91-7
Molecular FormulaC13H12IN3O2
Molecular Weight369.162
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)I
InChIInChI=1S/C13H12IN3O2/c1-19-11-5-3-10(4-6-11)16-13(18)17-12-7-2-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
InChIKeyDKNWAXKUJXDKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea (CAS 338748-91-7) Belongs in Your Chemical Procurement Shortlist


N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea (CAS 338748-91-7), also referred to as IPMU, is a diaryl urea small molecule with the molecular formula C13H12IN3O2 and a molecular weight of 369.16 g/mol [1]. The compound features a 5-iodopyridin-2-yl moiety linked via a urea bridge to a 4-methoxyphenyl group, placing it within the aryl urea class that includes clinically validated kinase inhibitors such as sorafenib [2]. Its iodo substituent provides a distinct heavy-atom handle not present in common bromo or chloro analogs, directly relevant to X-ray crystallography and potential radiolabeling applications [3]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Why Aryl Urea Analogs Cannot Be Directly Substituted for N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea Without Performance Validation


Aryl urea derivatives exhibit steep structure-activity relationships (SAR) where even single-atom substitutions on the terminal aryl rings can shift potency against kinase, urea transporter, and IDO1 targets by orders of magnitude [1]. The 5-iodo substituent on the pyridine ring of this specific compound is a uniquely polarizable halogen bond donor that bromo and chloro analogs cannot quantitatively reproduce; empirical halogen bond strength scales place iodo >> bromo > chloro [2]. Additionally, the 4-methoxy group on the phenyl ring modulates electron density at the urea NH, altering hydrogen-bonding capacity in a manner that is non-linear with respect to the 4-CF3, 4-Cl, or unsubstituted phenyl variants [1]. For procurement, these structural differences mean that IC50 values, selectivity profiles, and even solubility characteristics measured for any single close analog cannot be extrapolated to this compound without experimental verification.

Head-to-Head Quantitative Differentiation of N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea Versus Closest Structural Analogs


Iodine-Specific Halogen Bond Donor Capacity Quantified by Calculated σ-Hole Potential Versus Br and Cl Analogs

The iodine atom at the 5-position of the pyridine ring produces a computed σ-hole potential of approximately +25 to +30 kcal/mol on the molecular electrostatic surface, which is substantially more electropositive than the corresponding potentials for the 5-bromo analog (~+18 to +22 kcal/mol) and the 5-chloro analog (~+10 to +15 kcal/mol) [1]. This translates into an approximately 2- to 3-fold stronger halogen bond donor capacity, which has been demonstrated in protein-ligand co-crystal structures of iodoaryl ureas where the C-I···O=C halogen bond distance is systematically shorter (2.8–3.0 Å) than the corresponding C-Br···O distance (3.1–3.3 Å) [2]. For procurement decisions, this means the iodo compound provides a structurally distinct interaction geometry that the bromo and chloro variants cannot replicate, directly affecting docking poses and target engagement [1].

Halogen bonding medicinal chemistry structural biology

Physicochemical Property Differentiation: Lipophilicity and Solubility Implications of the Iodo vs Chloro Substituent

The 5-iodo substitution on the pyridine ring increases the calculated logP of the parent diaryl urea scaffold by approximately 0.8–1.0 log units relative to the 5-chloro analog, based on the Hansch π constant for iodine (π = 1.12) versus chlorine (π = 0.71) [1]. This elevated lipophilicity directly affects aqueous solubility: analogous iodoaryl ureas typically exhibit kinetic solubility values below 10 µM in PBS (pH 7.4), compared to the chloro variants that often fall in the 20–50 µM range [2]. Coupled with the higher molecular weight (369.16 vs ~304 g/mol for the 5-chloro analog), the iodo compound presents a distinct profile for membrane permeability and protein binding that must be accounted for in assay design [1].

ADME physicochemical properties medicinal chemistry

Molecular Weight-Driven Differentiation for Crystallographic and SPR Applications Versus Lower-MW Analogs

With a molecular weight of 369.16 g/mol, N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea is approximately 40–65 Da heavier than its 5-chloro (~304 g/mol) and 5-bromo (~348 g/mol) analogs [1]. In surface plasmon resonance (SPR) biosensor experiments, the theoretical maximum response (Rmax) is directly proportional to the molecular weight of the analyte; thus, for a given level of target immobilization, the iodo compound will generate a 5–21% higher signal than the chloro or bromo analogs, improving the signal-to-noise ratio for weak-affinity fragment hits [2]. In X-ray crystallography, the strong anomalous scattering signal of iodine (f'' = 6.85 e⁻ at Cu Kα) provides unambiguous phase information that chlorine (f'' = 0.70 e⁻) and bromine (f'' = 1.28 e⁻) cannot approach, enabling definitive binding-mode determination even at modest resolution [3].

X-ray crystallography surface plasmon resonance structure-based drug design

Commercially Available Purity Specification Differentiation Across Suppliers for Procurement Decision-Making

The compound is supplied at 98% purity from select vendors (e.g., Leyan, product no. 1620982) compared to 95% purity from others (AKSci, catalog 1815CF; ChemScence, catalog CS-0550321) . This 3-percentage-point purity differential can be critical for sensitive biochemical assays where trace impurities may contribute to off-target activity or fluorescence interference. For instance, a 5% impurity level at a screening concentration of 10 µM corresponds to 0.5 µM of potential contaminant, which may exceed the IC50 of potent trace-level inhibitors [1]. Procurement from the 98%-purity source reduces this theoretical contaminant concentration to 0.2 µM under identical assay conditions .

procurement analytical chemistry quality control

Highest-Value Application Scenarios for N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea Based on Structural and Physicochemical Differentiation


Crystallographic Fragment Screening via Iodine Single-Wavelength Anomalous Diffraction (SAD)

The iodine atom provides an anomalous scattering signal (f'' = 6.85 e⁻ at Cu Kα) approximately 9.8-fold stronger than chlorine, enabling rapid and unambiguous identification of ligand-binding poses even at moderate resolutions (2.5–3.0 Å) without the need for selenomethionine incorporation or heavy-atom derivatization steps [1]. This positions the compound as an ideal fragment library member for structure-based drug design campaigns targeting kinases or other ATP-binding proteins where co-crystallization is feasible.

Surface Plasmon Resonance (SPR) Fragment Screening with Enhanced Signal-to-Noise

With a molecular weight of 369 Da, this compound generates an approximately 5–21% higher SPR response (Rmax) compared to its chloro and bromo analogs at equivalent target immobilization levels, improving the reliable detection of weak interactions (KD > 100 µM) typical of fragment-based lead discovery [2]. The higher Rmax also permits reduced protein consumption per experiment, aligning with procurement-driven cost-efficiency goals.

Halogen Bond-Directed Ligand Design and SAR Exploration

The strong σ-hole potential of the iodine atom (+25 to +30 kcal/mol) enables directional halogen bonding interactions with backbone carbonyl oxygens and carboxylate side chains that weaker chloro and bromo donors cannot effectively engage [3]. This makes the compound a privileged scaffold for evaluating halogen-bond-driven affinity gains in target classes such as kinases, where conserved backbone carbonyl groups in the hinge region present reliable halogen bond acceptor sites [3].

Procurement-Quality-Controlled In Vitro Pharmacological Profiling

The 98%-purity specification available from select suppliers reduces the theoretical free concentration of active impurities to ≤0.2 µM at a 10 µM test concentration, compared to ≤0.5 µM from 95%-purity sources . For assays with steep Hill slopes or narrow assay windows, this purity differential can be the deciding factor between a reproducible IC50 determination and a false positive requiring costly re-screen cycles .

Quote Request

Request a Quote for N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.